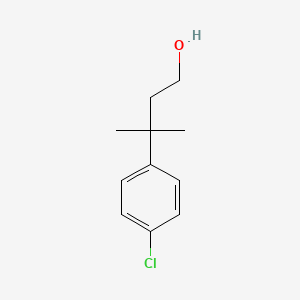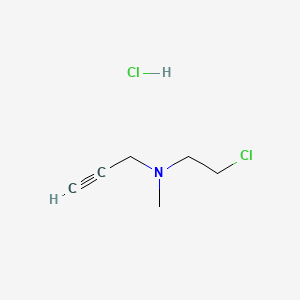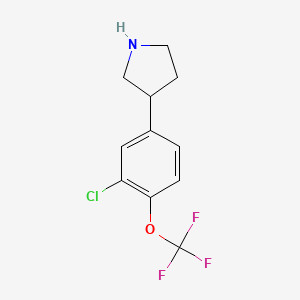amine](/img/structure/B13594783.png)
[2-(2,3-Dimethylphenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)ethylamine: is an organic compound characterized by the presence of a dimethylphenyl group attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)ethylamine typically involves the reaction of 2,3-dimethylphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(2,3-Dimethylphenyl)ethylamine may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,3-Dimethylphenyl)ethylamine can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the methyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 2-(2,3-Dimethylphenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for understanding biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, 2-(2,3-Dimethylphenyl)ethylamine is used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-(2,4-Dimethylphenyl)ethylamine
- 2-(3,4-Dimethylphenyl)ethylamine
- 2-(2,5-Dimethylphenyl)ethylamine
Comparison: Compared to its analogs, 2-(2,3-Dimethylphenyl)ethylamine exhibits unique reactivity and selectivity due to the specific positioning of the dimethyl groups on the phenyl ring. This structural difference can influence its chemical behavior, making it more suitable for certain applications over its similar compounds.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-11(10(9)2)7-8-12-3/h4-6,12H,7-8H2,1-3H3 |
InChI Key |
IOVZPMHCCACXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)









![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)


